molecular formula C7H12N2OS B13165743 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol

Cat. No.: B13165743
M. Wt: 172.25 g/mol
InChI Key: JHTTWGPBOLJYGN-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Chemical Reactions Analysis

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share a similar thiazole ring structure but differ in their substituents and biological activities. The unique structure of this compound gives it distinct properties and applications compared to other thiazole derivatives .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5,7,10H,4,8H2,1H3

InChI Key

JHTTWGPBOLJYGN-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=NS1)O

Origin of Product

United States

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